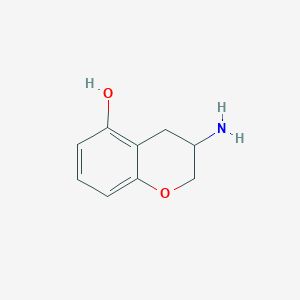
4,5-Dimethylpyridin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethylpyridin-2-amine hydrochloride: is a chemical compound with the molecular formula C7H10N2·HCl . It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 5 positions and an amino group at the 2 position. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylpyridin-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethylpyridine.
Amination: The 4,5-dimethylpyridine undergoes amination at the 2 position using reagents such as ammonia or an amine source in the presence of a catalyst.
Hydrochloride Formation: The resulting 4,5-dimethylpyridin-2-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Catalytic Amination: Using metal catalysts to facilitate the amination process.
Hydrochloride Salt Formation: Efficient methods to convert the free base to its hydrochloride salt, often involving controlled addition of hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethylpyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,5-Dimethylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions facilitate its role in catalysis and as a reagent in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis.
2,6-Dimethylpyridine: Another pyridine derivative with different substitution patterns.
2-Aminopyridine: A simpler amine-substituted pyridine.
Uniqueness
4,5-Dimethylpyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl groups and an amino group at specific positions enhances its utility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
179555-16-9 |
|---|---|
Molekularformel |
C7H11ClN2 |
Molekulargewicht |
158.63 g/mol |
IUPAC-Name |
4,5-dimethylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-3-7(8)9-4-6(5)2;/h3-4H,1-2H3,(H2,8,9);1H |
InChI-Schlüssel |
DEHOWYDYFWXTNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)

![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)



![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)




![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)
![6-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B11918700.png)
